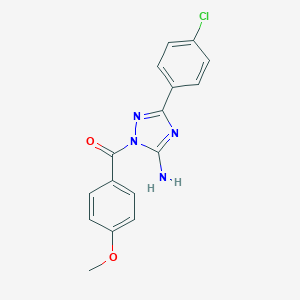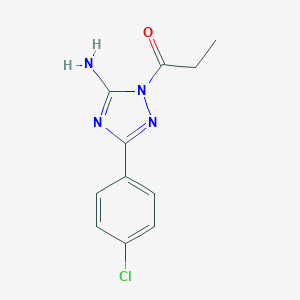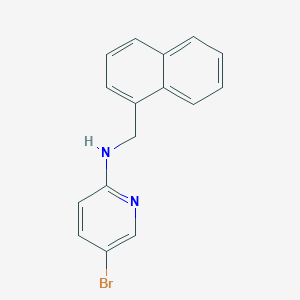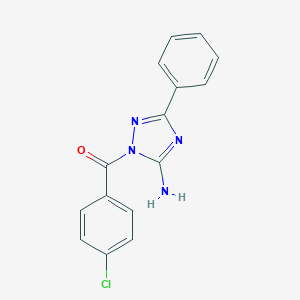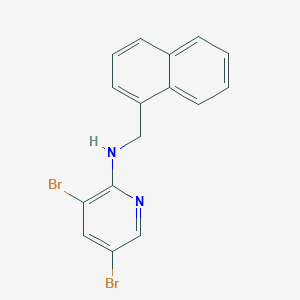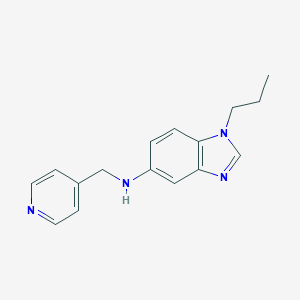
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of a benzimidazole core structure, which is substituted with a propyl group at the 1-position and a pyridin-4-ylmethyl group at the N-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
N-Alkylation: The benzimidazole core is then alkylated at the N-position with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine: Similar structure but with a piperidine ring instead of a benzimidazole core.
1-propyl-N-(pyridin-4-ylmethyl)-1H-indazole-5-amine: Similar structure but with an indazole core instead of a benzimidazole core.
Uniqueness
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a pyridin-4-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
720675-21-8 |
|---|---|
Fórmula molecular |
C16H18N4 |
Peso molecular |
266.34g/mol |
Nombre IUPAC |
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C16H18N4/c1-2-9-20-12-19-15-10-14(3-4-16(15)20)18-11-13-5-7-17-8-6-13/h3-8,10,12,18H,2,9,11H2,1H3 |
Clave InChI |
XTTHTRMIXHHQJM-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
SMILES canónico |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


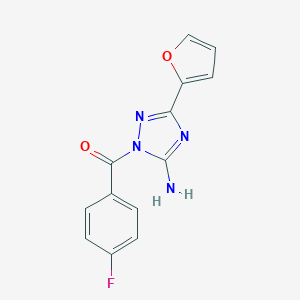
![(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-p-tolyl-methanone](/img/structure/B379283.png)
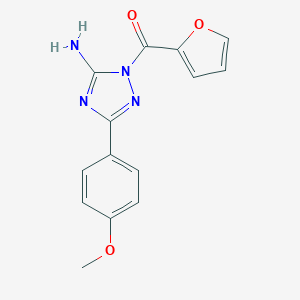
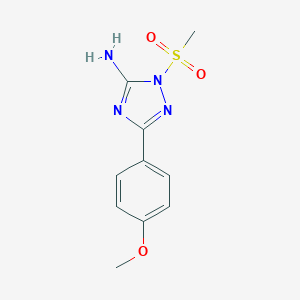
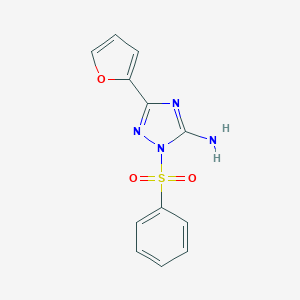
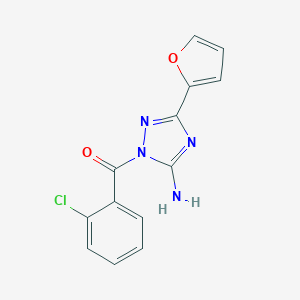
![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B379288.png)
![3-(4-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-ylmethylsulfide](/img/structure/B379290.png)
![1-[(4-chlorophenyl)sulfonyl]-3-(furan-2-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B379293.png)
